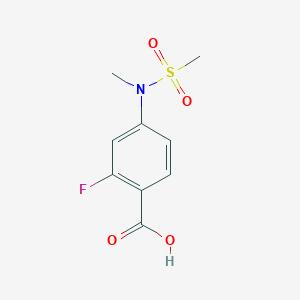

2-fluoro-4-(N-methylmethanesulfonamido)benzoicacid

Description

2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine substituent at the 2-position and an N-methylmethanesulfonamido group at the 4-position of the aromatic ring. This compound is structurally tailored for pharmaceutical applications, leveraging the electron-withdrawing effects of fluorine and the sulfonamido group to modulate physicochemical properties such as acidity, solubility, and metabolic stability.

Its structural framework aligns with bioactive molecules such as histone deacetylase (HDAC) inhibitors or retinoid receptor modulators, where fluorinated benzoic acids are often employed to improve target selectivity and pharmacokinetic profiles .

Properties

Molecular Formula |

C9H10FNO4S |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

2-fluoro-4-[methyl(methylsulfonyl)amino]benzoic acid |

InChI |

InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |

InChI Key |

ATVWVALFTXAJAS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC(=C(C=C1)C(=O)O)F)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluorobenzoic acid with N-methylmethanesulfonamide under appropriate conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the N-methylmethanesulfonamido group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The 4-position substituent on 2-fluorobenzoic acid significantly influences bioactivity and physicochemical behavior. Key analogs include:

Table 1: Structural and Functional Comparisons

*Calculated molecular weight. †From : 2-fluoro-4-[[[8-bromo-2,2-dimethyl-4-(4-methylphenyl)chroman-6-yl]carbonyl]amino]benzoic acid. ‡Estimated based on structural formula.

Physicochemical Properties

Table 2: Physicochemical Profile

*Predicted using substituent contributions: sulfonamido groups increase polarity, reducing logP.

Toxicity and QSTR Predictions

’s QSTR model for benzoic acids correlates molecular connectivity indices (0JA, 1JA) with oral LD₅₀ in mice. Substituents like sulfonamido or tetrazole alter these indices:

- Trifluoromethyl : High 0JA (increased branching) predicts higher toxicity (lower LD₅₀).

- Sulfonamido : Moderate 1JA (enhanced polarity) may reduce toxicity compared to CF₃ analogs.

- Tetrazole : Cross-factor JB (0JA × 1JA) likely lowers predicted toxicity due to balanced hydrophilicity .

Biological Activity

2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, and therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a fluorine atom at the 2-position and a methanesulfonamide group at the 4-position of a benzoic acid moiety. Its synthesis typically involves nucleophilic substitution reactions, where the fluorinated benzoic acid serves as a precursor.

Biological Mechanisms

Research indicates that compounds similar to 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid may exhibit various biological activities, particularly in the context of inhibiting certain enzymes or pathways involved in disease processes.

1. Inhibition of Cytokines

One significant area of interest is the compound's potential role in inhibiting pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha. These cytokines are often implicated in inflammatory diseases and cancer. For instance, compounds with similar structures have been shown to suppress cytokine production, which can be beneficial in treating conditions like rheumatoid arthritis and sepsis .

2. Antitumor Activity

Compounds derived from benzoic acids have been studied for their anticancer properties. The inhibition of specific kinases such as JNK (Jun N-terminal kinase) has been associated with reduced tumor growth in various cancer models . The structural similarity of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid to known JNK inhibitors suggests it may also possess similar antitumor effects.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated benzoic acids, providing insights into their mechanisms and potential applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.